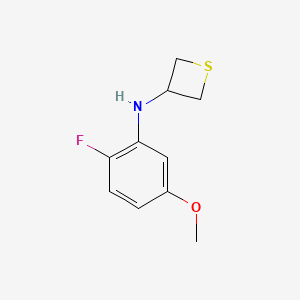
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur. The presence of both fluorine and methoxy groups on the phenyl ring adds unique chemical properties to this compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the fluorine and methoxy substituents on the phenyl ring. One common method involves the reaction of 2-fluoro-5-methoxyphenylthiol with an appropriate amine under specific conditions to form the desired thietane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the phenyl ring.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity. The thietane ring may also play a role in its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine
- 2-Fluoro-5-methoxyphenylthiol
- Thietan-3-amine
Uniqueness
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine is unique due to the combination of the thietane ring with the fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C10H12FNOS |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N-(2-fluoro-5-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12FNOS/c1-13-8-2-3-9(11)10(4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
Clave InChI |
MMNGECBRXFZJOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


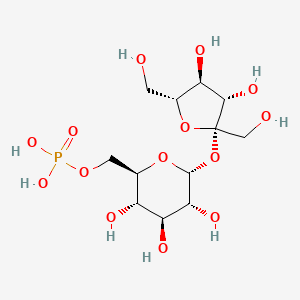
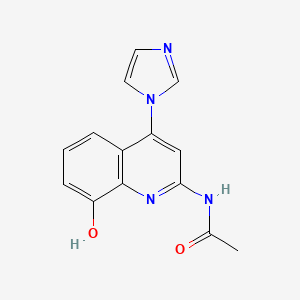






![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
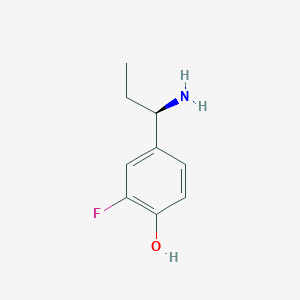
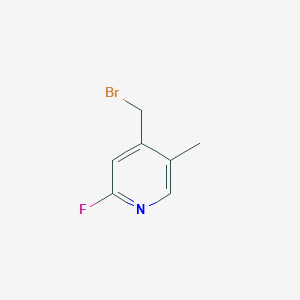

![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)
